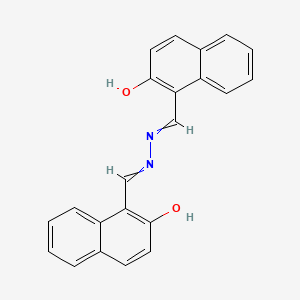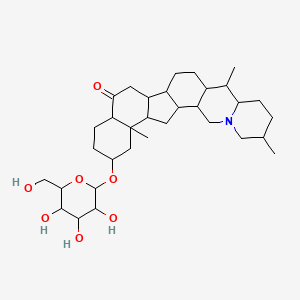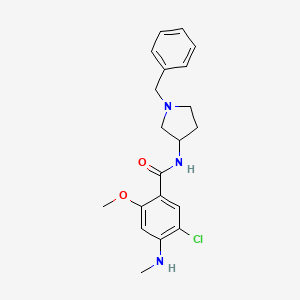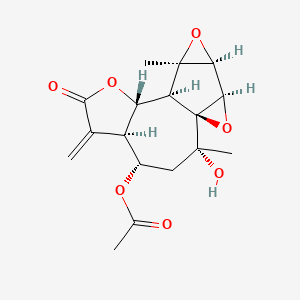
Tanzisertib
Descripción general
Descripción
Tanzisertib, also known as CC-930, is a potent and selective inhibitor of JNK1/JNK2/JNK3 with IC50 values of 61 nM, 7 nM, and 6 nM respectively . It has been used in phase II clinical trials for the treatment of idiopathic pulmonary fibrosis and discoid lupus erythematosus .
Molecular Structure Analysis
This compound has a molecular formula of C21H23F3N6O2 . It is a potent, orally active, and specific JNK inhibitor with selectivity against other MAP kinase-like p38 and ERK1 .Chemical Reactions Analysis
This compound is a potent inhibitor of JNK1, JNK2, and JNK3 . It shows remarkable selectivity in a panel of 240 kinases .Physical And Chemical Properties Analysis
This compound has a molecular weight of 448.44 . Its boiling point is predicted to be 626.4±65.0 °C .Aplicaciones Científicas De Investigación
Enfermedad de Alzheimer
Tanzisertib ha sido investigado por su posible uso en el tratamiento de la Enfermedad de Alzheimer (EA). La EA se caracteriza por el deterioro cognitivo debido a la pérdida progresiva de neuronas y sinapsis. La vía de la cinasa N-terminal c-Jun (JNK), que this compound inhibe, está involucrada en la propagación de señales proapoptóticas que contribuyen a esta pérdida neuronal . Al inhibir JNK3, this compound puede ofrecer un nuevo enfoque para retrasar la progresión de la EA.
Fibrosis
En el campo de la fibrosis, this compound se ha estudiado por sus efectos antifibróticos. La fibrosis implica la acumulación excesiva de proteínas de la matriz extracelular, lo que lleva a la cicatrización de los tejidos y la disfunción de los órganos. Se cree que la inhibición de la señalización JNK por this compound juega un papel en la modulación del proceso fibrótico, ofreciendo potencialmente beneficios terapéuticos en afecciones como la fibrosis pulmonar idiopática .
Lupus Discoide
Lupus Eritematoso Discoide (LED): es una afección cutánea crónica caracterizada por úlceras, inflamación y cicatrización. This compound ha formado parte de ensayos clínicos destinados a evaluar su eficacia en el tratamiento del LED. El mecanismo de acción del fármaco puede ayudar a reducir la inflamación y prevenir la progresión de las lesiones cutáneas .
Fibrosis Pulmonar
This compound también se ha evaluado para su aplicación en fibrosis pulmonar, una condición en la que el tejido pulmonar se daña y se cicatriza, lo que lleva a graves dificultades respiratorias. Al inhibir la vía JNK, this compound puede reducir la remodelación pulmonar y los marcadores sistémicos de fibrosis pulmonar .
Enfermedad Pulmonar Intersticial
En el tratamiento de la Enfermedad Pulmonar Intersticial (EPI), this compound ha formado parte de estudios de investigación debido a su potencial para afectar las vías involucradas en la inflamación y la cicatrización del tejido pulmonar. La EPI abarca un grupo de trastornos que causan cicatrización progresiva del tejido pulmonar, afectando la capacidad de respirar y obtener oxígeno en el torrente sanguíneo .
Enfermedades Pulmonares, Intersticiales
Por último, las aplicaciones de this compound se extienden a una categoría más amplia de enfermedades pulmonares intersticiales, que son un grupo diverso de afecciones respiratorias que afectan el intersticio de los pulmones. El papel del fármaco en la modulación de la señalización JNK podría ser beneficioso para controlar estas afecciones al dirigirse a las vías inflamatorias y fibróticas subyacentes .
In Vivo
Tanzisertib has been studied in animal models of cancer, including models of breast, colon, and lung cancer. These studies have demonstrated that this compound can significantly reduce tumor growth and metastasis. In addition, this compound has been shown to have synergistic effects when combined with other anti-cancer agents.
In Vitro
Tanzisertib has been studied in cell lines and primary cell cultures. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Mecanismo De Acción
Target of Action
Tanzisertib, also known as CC-930, is a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs) . JNKs are members of the mitogen-activated protein kinases (MAPK) family, which regulate many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death . This compound specifically targets JNK1, JNK2, and JNK3 with IC50 values of 61 nM, 7 nM, and 6 nM respectively .
Mode of Action
This compound interacts with its targets, the JNK proteins, by inhibiting their kinase activity. This inhibition prevents the phosphorylation of various transcription factors and cellular proteins associated with apoptosis, such as Bcl2 and p53 . This compound is a potent, orally active, and specific JNK inhibitor with selectivity against other MAP kinase-like p38 and ERK1 .
Biochemical Pathways
The JNK pathway activation occurs in response to different stimuli during exposure of cell to biotic or abiotic stress like inflammation, oxidative stress, infection, osmotic stress, DNA damage or cytoskeletal changes . The activation of JNK required dual phosphorylation at its Try and Thr residues, which is mediated by MKK4 and MKK7 . This compound, by inhibiting JNKs, affects these pathways and their downstream effects.
Pharmacokinetics
It is known that this compound is orally active .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of JNKs, which leads to the prevention of phosphorylation of various transcription factors and cellular proteins associated with apoptosis . This can result in the regulation of many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, different stimuli during exposure of cell to biotic or abiotic stress like inflammation, oxidative stress, infection, osmotic stress, DNA damage or cytoskeletal changes can activate the JNK pathway . The action of this compound, as a JNK inhibitor, can be influenced by these environmental conditions.
Actividad Biológica
Tanzisertib has been shown to have anti-proliferative and pro-apoptotic activity in cancer cells. It has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of PLK1, resulting in the inhibition of cell cycle progression and the inhibition of cancer cell growth and proliferation. In addition, this compound has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using Tanzisertib in laboratory experiments are its ability to inhibit the activity of PLK1 and its ability to induce apoptosis in cancer cells. However, this compound is not without its limitations. For example, it is not approved for use in humans, so its safety and efficacy in humans are not known.
Direcciones Futuras
The potential applications of Tanzisertib are still being explored. Some possible future directions include:
• Investigating the potential synergistic effects of combining this compound with other anti-cancer agents.
• Investigating the potential of this compound to be used as a targeted therapy for specific types of cancer.
• Investigating the potential of this compound to be used as an adjuvant therapy in combination with other treatments such as chemotherapy or radiation therapy.
• Investigating the potential of this compound to be used as a preventive treatment for cancer.
• Investigating the safety and efficacy of this compound in humans.
• Investigating the potential of this compound to be used as an immunotherapy agent.
• Investigating the potential of this compound to be used in combination with other immunotherapies.
• Investigating the potential of this compound to be used as a combination therapy with other drugs.
• Investigating the potential of this compound to be used as a prophylactic treatment.
• Investigating the potential of this compound to be used as a biomarker for cancer.
• Investigating the potential of this compound to be used as a tool for early diagnosis of cancer.
Safety and Hazards
Propiedades
IUPAC Name |
4-[[9-[(3S)-oxolan-3-yl]-8-(2,4,6-trifluoroanilino)purin-2-yl]amino]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N6O2/c22-11-7-15(23)18(16(24)8-11)28-21-27-17-9-25-20(26-12-1-3-14(31)4-2-12)29-19(17)30(21)13-5-6-32-10-13/h7-9,12-14,31H,1-6,10H2,(H,27,28)(H,25,26,29)/t12?,13-,14?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGLGMOPHJQDJB-MOKVOYLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=C3C(=N2)N(C(=N3)NC4=C(C=C(C=C4F)F)F)C5CCOC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1N2C3=NC(=NC=C3N=C2NC4=C(C=C(C=C4F)F)F)NC5CCC(CC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025671, DTXSID901026042 | |
| Record name | 4-[[9-[(3S)-Tetrahydro-3-furanyl]-8-[(2,4,6-trifluorophenyl)amino]-9H-purin-2-yl]amino]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-((9-((3S)-Tetrahydrofuran-3-yl)-8-((2,4,6-trifluorophenyl)amino)-9H-purin-2-yl)amino)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
899805-25-5, 1629774-47-5 | |
| Record name | Tanzisertib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0899805255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tanzisertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11798 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-[[9-[(3S)-Tetrahydro-3-furanyl]-8-[(2,4,6-trifluorophenyl)amino]-9H-purin-2-yl]amino]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-((9-((3S)-Tetrahydrofuran-3-yl)-8-((2,4,6-trifluorophenyl)amino)-9H-purin-2-yl)amino)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TANZISERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5O06306UO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B1684258.png)


![[6-[4-(dimethylamino)-5-hydroxy-6-[[(11Z,13E)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1684265.png)
![(2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;4-methylbenzenesulfonate](/img/structure/B1684266.png)
![3-(3-methylphenyl)-1-[(3R)-1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea](/img/structure/B1684267.png)

![4-[(4-Bromophenyl)methyl-(1,2,4-triazol-4-yl)amino]benzonitrile](/img/structure/B1684272.png)

![N-cyclopropyl-6-[4-[(2-phenylbenzoyl)amino]benzoyl]-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxamide](/img/structure/B1684274.png)


